molecular formula C13H19NO B13225405 Ethyl 4-tert-butylbenzene-1-carboximidate

Ethyl 4-tert-butylbenzene-1-carboximidate

Cat. No.: B13225405
M. Wt: 205.30 g/mol
InChI Key: MVYNHINLTPRTFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization of Imidate Esters within Contemporary Organic Chemistry

Imidate esters are pivotal intermediates in organic synthesis, valued for their unique reactivity that bridges the properties of esters and imines. They serve as precursors to a wide array of other functional groups and are integral to several important name reactions.

Carboximidates, also known as imino ethers or imidates, are structurally defined as esters formed from a carboximidic acid (R-C(=NR')OH) and an alcohol. Their general formula is R-C(=NR')OR''. The nomenclature reflects this structure; for the title compound, "Ethyl" refers to the ester group (OR''), "4-tert-butylbenzene" indicates the substituent on the carbon of the C=N bond, and "-1-carboximidate" specifies the functional group itself.

ComponentNameStructure
R Group4-tert-butylphenylC₆H₄-C(CH₃)₃
R' GroupHydrogenH
R'' GroupEthylCH₂CH₃
Full Compound Ethyl 4-tert-butylbenzene-1-carboximidate C(CH₃)₃-C₆H₄-C(=NH)OCH₂CH₃

The chemistry of imidates has a rich history dating back to the late 19th century. A foundational moment was the discovery of the Pinner reaction in 1877 by Adolf Pinner. wikipedia.org This acid-catalyzed reaction of a nitrile with an alcohol provides a direct route to imidate hydrochlorides, often referred to as "Pinner salts". wikipedia.orgbeilstein-journals.org

Historically, the Pinner reaction was conducted under harsh conditions, typically involving the bubbling of anhydrous hydrogen chloride gas through a mixture of the nitrile and alcohol. beilstein-journals.org Over the decades, milder and more practical protocols have been developed. These advancements include the in-situ generation of HCl using reagents like trimethylsilyl (B98337) chloride (TMSCl) or employing Lewis acids to promote the reaction, broadening the applicability and functional group tolerance of this key transformation. beilstein-journals.org

Further historical significance is tied to the discovery of rearrangements involving imidates, which unlocked new synthetic pathways. The Chapman rearrangement , a thermal intramolecular 1,3-shift of an aryl group from oxygen to nitrogen in an aryl N-arylbenzimidate, and the Overman rearrangement , a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement of allylic imidates, are cornerstone reactions that demonstrate the synthetic power of the imidate intermediate.

Strategic Importance of Aryl Imidate Scaffolds in Modern Chemical Synthesis

Aryl imidates, such as this compound, are particularly valuable scaffolds in modern synthesis due to their stability and versatile reactivity.

Imidates are highly useful synthons because the imidate functional group can be readily converted into several other important chemical motifs. Pinner salts, the direct products of the Pinner reaction, are key intermediates. wikipedia.org They can be hydrolyzed to form esters, reacted with ammonia (B1221849) or amines to produce amidines, or treated with an excess of alcohol to yield orthoesters. wikipedia.org This reactivity makes them valuable precursors in the synthesis of pharmaceuticals and other complex organic molecules.

The reactivity of an imidate is governed by the electronic nature of its substituents. The carbon atom of the C=N double bond is electrophilic and susceptible to nucleophilic attack. The presence of an aryl group, as in this compound, influences this reactivity through resonance and inductive effects.

The tert-butyl group at the para-position of the benzene (B151609) ring plays a significant role. It is generally considered an electron-donating group through a combination of induction and hyperconjugation. stackexchange.com This electron-donating nature can modulate the electrophilicity of the imidate carbon and influence the rates and outcomes of subsequent reactions. Furthermore, the steric bulk of the tert-butyl group can direct reactions by hindering approaches to nearby positions. stackexchange.com

Rationale for Dedicated Research on this compound and its Analogues

Dedicated research on this compound is warranted for several reasons. The compound serves as an excellent model for studying the influence of a bulky, electron-donating para-substituent on the Pinner reaction and subsequent transformations of the resulting imidate.

The tert-butyl group can impart useful physical properties, such as increased solubility in organic solvents and enhanced thermal stability. In the context of developing new synthetic methodologies or creating libraries of compounds for biological screening, analogues of this imidate are of significant interest. By systematically varying the substituents on the aryl ring and on the imidate oxygen and nitrogen atoms, researchers can fine-tune the electronic and steric properties of the molecule. This allows for the exploration of structure-activity relationships, potentially leading to the discovery of novel reagents, catalysts, or biologically active compounds. For instance, the (β,β′,β″-trifluoro)-tert-butyl (TFTB) motif, an analogue of the tert-butyl group, is being explored in bioactive compound discovery due to its unique electronic and metabolic properties. nih.gov The study of this compound provides fundamental data for these broader investigations into complex molecular design.

Significance of the 4-tert-butylphenyl Moiety in Chemical Design

The 4-tert-butylphenyl group is a common substituent in organic chemistry, valued for the specific properties it imparts to a molecule. The most notable feature of the tert-butyl group is its significant steric bulk. This bulkiness can influence the conformation of a molecule and can shield nearby functional groups from reacting, a concept known as steric hindrance. This can be advantageous in directing the regioselectivity of certain reactions.

In addition to its steric effects, the tert-butyl group also has electronic effects. It is an electron-donating group through induction, which can influence the reactivity of the aromatic ring to which it is attached. This electron-donating nature can affect the rate and orientation of electrophilic aromatic substitution reactions on the benzene ring.

The lipophilicity (or "fat-solubility") of a molecule is also increased by the presence of a tert-butyl group. This property is particularly important in the design of pharmaceuticals, as it can affect how a drug is absorbed, distributed, metabolized, and excreted by the body. The 4-tert-butylphenyl moiety is therefore a valuable building block for creating molecules with tailored properties for specific applications in areas such as polymer chemistry and drug discovery. walshmedicalmedia.com

PropertyDescription
Steric Hindrance The bulky tert-butyl group can physically block or slow down reactions at nearby sites in the molecule.
Electronic Effect The tert-butyl group is weakly electron-donating, which can influence the reactivity of the attached phenyl ring.
Lipophilicity The nonpolar nature of the tert-butyl group increases the overall lipophilicity of the molecule, affecting its solubility and biological interactions.
Solubility The presence of the tert-butyl group generally leads to better solubility in nonpolar organic solvents.

Current Gaps and Future Perspectives in Carboximidate Research

While carboximidates have been known for over a century, there are still areas for development and exploration in their chemistry. One of the primary challenges lies in the development of more general and milder methods for their synthesis. beilstein-journals.org The classical Pinner reaction often requires harsh, anhydrous acidic conditions, which may not be compatible with sensitive functional groups in complex molecules. beilstein-journals.org The development of catalytic and more environmentally friendly methods for carboximidate synthesis remains an active area of research.

Another gap in the current understanding of carboximidate chemistry is the full exploration of their reactivity. While their use in the synthesis of esters and amidines is well-established, their potential in other transformations is still being uncovered. For example, their use in cycloaddition reactions or as precursors to other nitrogen-containing heterocycles is an area of ongoing interest.

Future perspectives in carboximidate research are likely to focus on several key areas. The development of enantioselective reactions involving carboximidates could provide access to chiral building blocks for the synthesis of pharmaceuticals and other bioactive molecules. The application of carboximidates in the synthesis of novel materials, such as polymers and functional dyes, is another promising avenue. As our understanding of chemical reactivity and catalysis continues to grow, it is likely that new and innovative applications for carboximidates, including this compound, will be discovered. The unique combination of the reactive imidate functionality and the bulky, lipophilic tert-butylphenyl group makes this compound and its derivatives interesting targets for further investigation in medicinal and materials chemistry. walshmedicalmedia.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

ethyl 4-tert-butylbenzenecarboximidate

InChI

InChI=1S/C13H19NO/c1-5-15-12(14)10-6-8-11(9-7-10)13(2,3)4/h6-9,14H,5H2,1-4H3

InChI Key

MVYNHINLTPRTFI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=N)C1=CC=C(C=C1)C(C)(C)C

Origin of Product

United States

Advanced Synthetic Methodologies for Ethyl 4 Tert Butylbenzene 1 Carboximidate and Its Derivatives

Direct Synthesis Routes for Aryl Imidate Esters

The direct conversion of aromatic nitriles to aryl imidate esters represents a highly atom-economical and efficient approach. Among the various methods, the Pinner reaction and its modern variations, as well as Brønsted acid-catalyzed alcoholysis, are of primary importance.

Refined Pinner Reaction Protocols

First described by Adolf Pinner in 1877, the Pinner reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt, often referred to as a Pinner salt. wikipedia.org This reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the product. researchgate.net While the classic Pinner reaction utilizes a strong acid like gaseous hydrogen chloride, contemporary research has focused on refining these protocols to improve yields, expand substrate scope, and enhance reaction conditions. researchgate.netnumberanalytics.com

The choice of catalyst is a critical factor influencing the rate and yield of the Pinner reaction. numberanalytics.com While traditional Brønsted acids like HCl are effective, the development of Lewis acid-promoted Pinner reactions has offered milder and more versatile alternatives. nih.gov Lewis acids activate the nitrile group by coordinating to the nitrogen atom, thus making the carbon atom more susceptible to nucleophilic attack by the alcohol. nih.gov

A variety of Lewis acids have been investigated for this transformation, with their efficacy being highly dependent on the specific substrate and reaction conditions. For instance, in a test reaction for the acylation of 9H-fluoren-9-ylmethanol with acetonitrile, several Lewis acids were screened. While catalytic amounts of hafnium(IV) triflate led to unsatisfactory yields, stoichiometric amounts proved more effective. nih.gov Notably, trimethylsilyl (B98337) triflate (TMSOTf) emerged as a highly efficient promoter for this reaction. nih.gov The optimization of Lewis acid catalysts has been a key area of research to enhance the efficiency and applicability of the Pinner reaction.

Lewis AcidEquivalentsTemperature (°C)Yield (%)
Hf(OTf)₄22572
Hf(OTf)₄0.12510
AlBr₃25065
TMSOTf22583
Sc(OTf)₃22552
In(OTf)₃22545

Data sourced from a study on the acylation of 9H-fluoren-9-ylmethanol with acetonitrile. nih.gov

Recent advancements have explored the use of alternative solvents to improve the reaction's efficiency and environmental footprint. For instance, cyclopentyl methyl ether (CPME) has been utilized as a solvent for the Pinner reaction with a 4N HCl solution, allowing for the direct isolation of the product by simple filtration in good yields. researchgate.net Another significant variation involves using the nitrile reactant itself as the solvent. This approach has been shown to be effective in Lewis acid-promoted Pinner reactions, particularly when using stoichiometric amounts of the Lewis acid. nih.gov However, when equimolar amounts of the nitrile and alcohol are used in an inert solvent like methylene (B1212753) chloride, low yields are often observed. nih.gov The selection of an appropriate solvent is therefore a key parameter in optimizing the Pinner reaction for a specific application.

The Pinner reaction is generally well-tolerated for a wide range of aliphatic and aromatic nitriles. researchgate.net However, sterically hindered nitriles, such as those bearing a bulky substituent like a tert-butyl group in the para position of a benzene (B151609) ring, can present challenges. researchgate.net The steric bulk can impede the approach of the alcohol nucleophile to the electrophilic carbon of the activated nitrile.

The mechanism of the Pinner reaction begins with the activation of the nitrile by an acid catalyst, forming a highly electrophilic nitrilium ion. nih.gov The alcohol then performs a nucleophilic attack on this intermediate. For sterically hindered aromatics, the rate of this nucleophilic attack can be significantly reduced. Furthermore, with certain substrates, particularly benzyl (B1604629) alcohols, a competing Ritter-type reaction can occur. nih.gov This side reaction involves the formation of a carbenium ion from the alcohol, which is then attacked by the nitrogen atom of the nitrile, ultimately leading to the formation of a carboxamide after hydrolysis. nih.gov Understanding these competing pathways and the electronic and steric factors that govern them is crucial for optimizing the Pinner reaction for sterically demanding substrates like 4-tert-butylbenzonitrile (B1266226). Careful selection of the catalyst and reaction conditions is necessary to favor the desired imidate formation.

Alcoholysis of Aromatic Nitriles

The alcoholysis of aromatic nitriles is a direct method for the synthesis of aryl imidate esters. This transformation is fundamentally the core reaction of the Pinner synthesis, involving the addition of an alcohol across the carbon-nitrogen triple bond of the nitrile.

The quintessential method for the alcoholysis of aromatic nitriles is through Brønsted acid catalysis. In this process, a strong acid protonates the nitrogen atom of the nitrile, thereby increasing the electrophilicity of the nitrile carbon. numberanalytics.com This activation facilitates the nucleophilic attack by an alcohol.

The mechanism proceeds via the formation of a protonated nitrile, which is then attacked by the alcohol to form a tetrahedral intermediate. Subsequent proton transfer leads to the formation of the imidate ester, typically isolated as its acid salt. numberanalytics.com The strength of the Brønsted acid is a key factor, with stronger acids leading to a higher concentration of the activated nitrilium species and thus a faster reaction rate. However, excessively harsh acidic conditions can lead to undesired side reactions or degradation of the product. The reaction is also sensitive to the presence of water, which can lead to the hydrolysis of the nitrile to a carboxylic acid or an amide. pearson.com Therefore, maintaining anhydrous conditions is crucial for achieving high yields of the desired aryl imidate ester.

Lewis Acid-Mediated Alcoholysis (e.g., Trimethylsilyl Triflate)

The Pinner reaction, a classical method for synthesizing imidates, traditionally involves the acid-catalyzed addition of an alcohol to a nitrile. chemrxiv.org While effective, this method often requires harsh conditions, such as the use of anhydrous hydrogen chloride gas. organic-chemistry.org Modern adaptations have sought to employ milder and more efficient catalysts, with Lewis acids emerging as a prominent alternative. Trimethylsilyl triflate (TMSOTf) has been identified as a particularly effective Lewis acid for promoting the alcoholysis of nitriles to form imidate intermediates, which can then be hydrolyzed to esters. organic-chemistry.org

The mechanism of this Lewis acid-promoted reaction involves the activation of the nitrile by the silyl (B83357) group, facilitating the nucleophilic attack of the alcohol. Specifically, TMSOTf is thought to activate both the alcohol and the nitrile. A plausible mechanism includes the formation of a silyl ether, which is more nucleophilic than the alcohol, and an N-silylnitrilium cation, a highly reactive electrophile. The reaction between these two activated species leads to the formation of a cationic N,O-bis(trimethylsilyl)imino ester intermediate. Subsequent workup would then yield the desired imidate or, upon hydrolysis, the corresponding ester. organic-chemistry.org

This method offers the advantage of proceeding under significantly milder conditions than the traditional Pinner reaction, avoiding the use of highly corrosive and difficult-to-handle reagents. The high chemoselectivity of this approach is also noteworthy; for instance, phenols are generally not acylated under these conditions. organic-chemistry.org While this method has been extensively studied for the synthesis of esters from a variety of nitriles and primary alcohols, the stable imidate intermediate, ethyl 4-tert-butylbenzene-1-carboximidate, can be isolated prior to hydrolysis by careful control of the reaction conditions and workup procedure.

Table 1: Lewis Acid-Promoted Pinner Reaction Scope

EntryNitrileAlcoholLewis Acid (equiv.)Yield (%) of Ester after Hydrolysis
1Acetonitrile9H-Fluoren-9-ylmethanolTMSOTf (2)95
2Benzyl cyanideBenzyl alcoholTMSOTf (2)85
3Benzonitrile (B105546)Ethanol (B145695)TMSOTf (2)78
4Acrylonitrile9H-Fluoren-9-ylmethanolTMSOTf (2)65

Data adapted from a study on Lewis acid-promoted Pinner reactions for ester synthesis. The yields represent the final ester product after hydrolysis of the intermediate imidate. organic-chemistry.org

Transition Metal-Catalyzed Hydroimidation/Alcoholysis Approaches (e.g., Cu-Catalyzed)

Transition metal catalysis offers a powerful toolkit for the formation of carbon-nitrogen bonds, and the synthesis of imidates from nitriles is no exception. While direct copper-catalyzed hydroimidation or alcoholysis of nitriles to form simple ethyl imidates is not as extensively documented as other transformations, the principles of copper catalysis suggest its potential in this area. Copper catalysts are well-known to facilitate a range of reactions involving nitriles, including their hydration to amides and their participation in multi-component reactions.

A hypothetical copper-catalyzed pathway to this compound could involve the coordination of the copper catalyst to the nitrogen atom of the 4-tert-butylbenzonitrile. This coordination would increase the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by ethanol. The reaction would likely require a suitable ligand environment around the copper center to modulate its reactivity and stability. Furthermore, the process might involve an oxidative addition or a Lewis acid-type activation mechanism.

While direct examples are scarce, related copper-catalyzed reactions provide a conceptual framework. For instance, copper has been employed in the synthesis of imides from arylcyclopropanes, nitriles, and carboxylic acids, demonstrating its ability to facilitate complex C-N bond-forming cascades. Challenges in developing a direct copper-catalyzed alcoholysis of nitriles to imidates may include the competitive formation of amides in the presence of trace water and the potential for side reactions. However, the low cost and low toxicity of copper compared to other transition metals make the development of such methodologies a desirable goal in sustainable chemistry.

Alternative Approaches from Amides and Related Precursors

Beyond the direct alcoholysis of nitriles, imidates can be accessed from other precursors, such as amides and orthoesters, through various synthetic strategies.

Imidoylation reactions, in the context of imidate synthesis, would conceptually involve the formation of an imidoyl intermediate from a suitable precursor, which is then trapped by an alcohol. One such approach could start from 4-tert-butylbenzamide. The amide can be converted to an imidoyl chloride by treatment with a chlorinating agent like thionyl chloride or phosphorus pentachloride. The resulting imidoyl chloride is a reactive intermediate that can readily undergo nucleophilic substitution with ethanol, in the presence of a base to neutralize the liberated HCl, to afford this compound. This method circumvents the direct use of the nitrile and can be advantageous if the corresponding amide is more readily available or if the nitrile is unreactive under standard Pinner conditions.

From a retro-synthetic viewpoint, the carbon-nitrogen double bond of the imidate can be disconnected to reveal an orthoester and an amine as potential precursors. In the forward sense, the reaction of an orthoester, such as triethyl orthobenzoate, with an amine can lead to the formation of an imidate. However, for the synthesis of N-unsubstituted imidates like this compound, this approach is less direct as it would typically involve ammonia (B1221849) as the amine source, which can lead to the formation of amidines as byproducts.

A more relevant application of this retro-synthetic logic is in the synthesis of N-substituted imidates. For instance, reacting an orthoester with a primary amine would yield an N-substituted imidate. While not a direct route to the target compound, this conceptual approach is valuable in the broader context of imidate synthesis and highlights the versatility of orthoesters as precursors to this functional group.

Synthesis and Functionalization of Precursors for this compound

The availability of the starting nitrile, 4-tert-butylbenzonitrile, is crucial for many of the synthetic routes to the target imidate. This section details a key method for its preparation.

4-tert-butylbenzonitrile can be synthesized from several readily available starting materials. Key precursors include 4-tert-butyltoluene (B18130), 4-tert-butylaniline, and 4-tert-butylbromobenzene.

One of the most direct industrial methods for the synthesis of aromatic nitriles is the ammoxidation of the corresponding methylarene. In this process, 4-tert-butyltoluene is reacted with ammonia and oxygen (or air) at high temperatures over a solid-state catalyst, typically a mixture of metal oxides. This method is highly efficient for large-scale production.

For laboratory-scale synthesis, the Sandmeyer reaction offers a reliable route from 4-tert-butylaniline. lscollege.ac.in The aniline (B41778) is first diazotized using a nitrite (B80452) source (e.g., sodium nitrite or tert-butyl nitrite) in the presence of a strong acid. The resulting diazonium salt is then treated with a copper(I) cyanide solution to introduce the nitrile group. nih.gov This reaction is generally high-yielding and tolerates a wide range of functional groups.

Alternatively, 4-tert-butylbenzonitrile can be prepared from 4-tert-butylbromobenzene via a nucleophilic substitution reaction. The Rosenmund-von Braun reaction, which employs a stoichiometric amount of copper(I) cyanide at elevated temperatures, is a classic example. More modern approaches utilize palladium or copper catalysts with various cyanide sources, often under milder conditions. nih.gov

Table 2: Comparison of Synthetic Routes to 4-tert-butylbenzonitrile

PrecursorReagentsReaction TypeTypical Yield (%)
4-tert-butyltolueneNH₃, O₂, Metal Oxide Catalyst, High TemperatureAmmoxidationHigh (Industrial)
4-tert-butylaniline1. NaNO₂, HCl; 2. CuCNSandmeyer Reaction60-80
4-tert-butylbromobenzeneCuCN, High TemperatureRosenmund-von Braun70-90
4-tert-butylbromobenzenePd or Cu catalyst, Cyanide Source (e.g., Zn(CN)₂)Catalytic Cyanation75-95

Introduction of Ethyl Moiety

The introduction of the ethyl group to form this compound is most commonly achieved via the Pinner reaction. This classic method involves the acid-catalyzed reaction of a nitrile with an alcohol. wikipedia.org In this specific synthesis, 4-tert-butylbenzonitrile serves as the starting material, which is treated with anhydrous ethanol in the presence of a strong acid, typically dry hydrogen chloride gas. wikipedia.org

The reaction mechanism proceeds through the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom. Subsequently, the oxygen atom of ethanol acts as a nucleophile, attacking the nitrile carbon. This leads to the formation of a cationic intermediate, which, upon rearrangement and deprotonation, yields the desired ethyl carboximidate, isolated as its hydrochloride salt (often referred to as a Pinner salt). wikipedia.org

The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the nitrile or the resulting imidate to the corresponding amide or ester, respectively. The choice of solvent is critical, with excess ethanol often serving as both reactant and solvent. The reaction temperature and time can be optimized to maximize the yield of the target compound.

Table 1: Representative Pinner Reaction Conditions for Ethyl Imidate Synthesis

ParameterConditionPurpose
Nitrile Substrate 4-tert-butylbenzonitrileAromatic nitrile precursor
Alcohol Anhydrous EthanolSource of the ethyl moiety
Catalyst Anhydrous Hydrogen Chloride (HCl)Protonates the nitrile, activating it for nucleophilic attack
Solvent Excess Ethanol / Diethyl etherAnhydrous medium to prevent side reactions
Temperature 0°C to room temperatureControlled conditions to manage reaction exothermicity and stability
Product Form Hydrochloride SaltStable, crystalline solid that can be isolated

Sustainable and Green Chemical Synthesis of Carboximidates

Recent advancements in chemical synthesis have emphasized the development of sustainable and environmentally benign methodologies. These "green chemistry" principles, which focus on reducing waste, minimizing energy consumption, and using less hazardous substances, are increasingly being applied to the synthesis of carboximidates and their derivatives. jocpr.com

Biocatalytic Approaches to Imidate Formation

Biocatalysis utilizes enzymes or whole-cell systems to perform chemical transformations with high selectivity and under mild, aqueous conditions. While direct enzymatic synthesis of carboximidates is not yet widely established, research into related functionalities offers significant promise. Enzymes such as nitrilases and nitrile hydratases are used industrially to convert nitriles into carboxylic acids or amides, which are precursors or hydrolysis products of imidates.

Furthermore, enzymes like ATP-dependent amide bond synthetases have been engineered for amide formation, demonstrating the potential of biocatalysts to construct C-N bonds under environmentally friendly conditions. researchgate.net The development of novel enzymes or the engineering of existing ones could pave the way for a direct biocatalytic route from nitriles and alcohols to carboximidates, eliminating the need for harsh acid catalysts and organic solvents. researchgate.netnih.gov

Flow Chemistry and Continuous Processing for Scalable Synthesis

Flow chemistry, or continuous processing, offers substantial advantages over traditional batch synthesis, particularly in terms of safety, efficiency, and scalability. mdpi.comnih.gov The synthesis of this compound via the Pinner reaction, which uses hazardous anhydrous HCl gas, is an ideal candidate for a flow process. wikipedia.org

In a continuous-flow setup, streams of the nitrile solution and HCl-saturated ethanol can be precisely mixed in a microreactor or a tube-in-tube reactor. durham.ac.uk This approach offers superior control over reaction parameters such as temperature, pressure, and residence time. nih.gov The excellent heat transfer capabilities of flow reactors mitigate risks associated with exothermic reactions, while the small reactor volume enhances safety when handling pressurized or corrosive gases. mdpi.com This methodology allows for the safe, scalable, and automated production of the target imidate with high purity and yield, minimizing manual handling of hazardous intermediates. unimi.it

Table 2: Comparison of Batch vs. Flow Synthesis for the Pinner Reaction

FeatureBatch ProcessingFlow Chemistry
Safety Higher risk due to large volumes of hazardous reagents (e.g., HCl gas)Enhanced safety due to small reaction volumes and better containment
Heat Transfer Often poor and difficult to control, leading to potential hot spotsExcellent heat transfer, allowing for precise temperature control
Scalability Difficult and non-linear scale-upSimple and predictable scale-up by running the system for longer
Process Control Limited control over mixing and reaction timePrecise control over stoichiometry, residence time, and mixing
Productivity Lower space-time yieldHigher productivity and potential for automation

Solvent-Free and Neoteric Solvent Methodologies

A key principle of green chemistry is the reduction or elimination of volatile organic solvents. For the synthesis of carboximidates and related compounds, several innovative approaches are being explored. Solvent-free reactions, often facilitated by mechanochemistry (ball milling) or microwave irradiation, can dramatically reduce waste and energy consumption. omicsonline.orgresearchgate.net Mechanochemical methods promote reactions in the solid state, eliminating the need for any bulk solvent medium. omicsonline.org

Microwave-assisted synthesis can accelerate reaction rates, leading to shorter reaction times and often cleaner product formation without a solvent. researchgate.net Additionally, the use of neoteric solvents, such as ionic liquids or deep eutectic solvents, is being investigated. These solvents are non-volatile and can offer unique reactivity and selectivity profiles, potentially replacing traditional hazardous solvents in imidate synthesis. chemistryworld.com

Atom-Economical and Waste-Minimizing Strategies

Atom economy is a central concept in green chemistry that measures the efficiency of a reaction by calculating how many atoms from the reactants are incorporated into the final desired product. numberanalytics.comwikipedia.org Reactions with high atom economy are inherently waste-minimizing. jk-sci.com

The synthesis of this compound via the Pinner reaction is an excellent example of an atom-economical process. It is an addition reaction where all atoms from the 4-tert-butylbenzonitrile and ethanol reactants are incorporated into the final product. jk-sci.com

Atom Economy Calculation:

Reactants: 4-tert-butylbenzonitrile (C₁₁H₁₃N) + Ethanol (C₂H₆O)

Product: this compound (C₁₃H₁₉NO)

The theoretical atom economy is calculated as:

Atom Economy = (Molecular Weight of Product / Sum of Molecular Weights of All Reactants) x 100%

This type of addition reaction is ideal from a green chemistry perspective as it generates no byproducts, leading to a theoretical atom economy of 100%. wikipedia.org This contrasts sharply with substitution or elimination reactions that inherently produce stoichiometric waste products, thus lowering their atom economy. jocpr.com

Detailed Chemical Reactivity and Mechanistic Investigations of Ethyl 4 Tert Butylbenzene 1 Carboximidate

Nucleophilic Addition and Substitution Reactions at the Imidate Carbon

The carbon-nitrogen double bond in ethyl 4-tert-butylbenzene-1-carboximidate is susceptible to nucleophilic attack, leading to a variety of addition and substitution products. The outcomes of these reactions are heavily influenced by factors such as the nature of the nucleophile, the pH of the reaction medium, and stereoelectronic effects.

Hydrolysis Mechanisms and Kinetic Studies

The hydrolysis of imidates, including this compound, proceeds through the formation of a tetrahedral intermediate, also known as a hemiorthoamide. cdnsciencepub.com The stability and subsequent breakdown of this intermediate are critical in determining the final products, which can be an ester and an amine or an amide and an alcohol. The reaction pathways are distinct under acidic and basic conditions.

In an acidic medium, the hydrolysis of imidates is initiated by the protonation of the nitrogen atom. This increases the electrophilicity of the imidate carbon, facilitating the nucleophilic attack by a water molecule. The reaction generally follows a pseudo-first-order rate law, where the rate is dependent on the concentration of the imidate and the hydrogen ions. stackexchange.comdoubtnut.com

The general rate law for acid-catalyzed hydrolysis can be expressed as: Rate = k[Imidate][H⁺]

This relationship highlights that while the reaction is bimolecular, under conditions where the acid concentration is constant and water is in large excess, the kinetics can be treated as pseudo-first-order with respect to the imidate concentration. stackexchange.com The progression of the reaction involves the formation of a tetrahedral intermediate, which then breaks down to yield the final products. The rate of this breakdown can be the rate-determining step and is influenced by the pH. researchgate.net Studies on related ester hydrolysis have shown that as the reaction progresses, the accumulation of the carboxylic acid product can lead to autocatalysis. chemrxiv.org

Table 1: Factors Influencing Acid-Catalyzed Hydrolysis of Imidates

FactorDescription
pH The rate of hydrolysis is directly influenced by the concentration of H⁺ ions. Lower pH values generally lead to faster reaction rates. nih.gov
Structure of Imidate The electronic and steric properties of the substituents on the imidate can affect the stability of the tetrahedral intermediate and the rate of its formation and breakdown.
Solvent The polarity of the solvent can influence the stability of the charged intermediates and transition states, thereby affecting the reaction rate.
Temperature As with most chemical reactions, an increase in temperature generally leads to an increase in the rate of hydrolysis. chemrxiv.org

Under basic conditions, the hydrolysis of this compound is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the imidate carbon. This reaction also proceeds through a tetrahedral intermediate. The partitioning of this intermediate to form either the ester and amine or the amide and alcohol is highly dependent on the pH of the solution. researchgate.net

In basic solutions, the tetrahedral intermediate exists in its anionic form (T⁻). The breakdown of this intermediate is subject to stereoelectronic control, which dictates the preferred cleavage pathways. researchgate.net The product distribution can shift from exclusively ester and amine in acidic and neutral conditions to a mixture of ester/amine and amide/alcohol in basic media. researchgate.netresearchgate.net This pH dependence is a critical feature of imidate hydrolysis and is linked to the protonation state of the leaving groups within the tetrahedral intermediate. researchgate.net

Table 2: pH Dependence of Imidate Hydrolysis Products

pH RangePredominant Products
Acidic (e.g., pH < 7) Ester and Amine researchgate.net
Neutral (pH ≈ 7) Ester and Amine researchgate.net
Basic (e.g., pH > 9) Mixture of Ester/Amine and Amide/Alcohol researchgate.net

The concept of stereoelectronic control is fundamental to understanding the hydrolysis of imidates. cdnsciencepub.com It posits that the cleavage of a bond in the tetrahedral intermediate is favored when the other heteroatoms (oxygen and nitrogen) each have a lone pair of electrons oriented antiperiplanar to the breaking bond. cdnsciencepub.comresearchgate.net

The conformation of the initial imidate (syn or anti) influences the conformation of the tetrahedral intermediate that is formed. cdnsciencepub.com For anti imidate salts, hydrolysis exclusively yields the ester and amine products across the entire pH range. researchgate.netresearchgate.net In contrast, syn imidate salts produce only the ester and amine in acidic and neutral conditions, but a mixture of products in basic conditions. researchgate.netresearchgate.net This difference arises because, for the syn isomer, a conformational change in the tetrahedral intermediate is necessary to achieve the correct orbital alignment for C-N bond cleavage, a process that is competitive with C-O bond cleavage under basic conditions. researchgate.net

Transamidation Reactions with Primary and Secondary Amines

Imidates, such as this compound, can react with primary and secondary amines in a process known as transamidation. This reaction involves the displacement of the alkoxy group by an amine, leading to the formation of amidines or substituted amides.

The reaction of this compound with an amine proceeds through a tetrahedral intermediate, similar to hydrolysis. The breakdown of this intermediate can result in the formation of an N-substituted amidine. The synthesis of amidines from imidates is a well-established method, often referred to as the Pinner reaction, which typically involves the treatment of a nitrile with an alcohol in the presence of an acid to form the imidate salt, followed by reaction with an amine. researchgate.net

The reaction with amines can be influenced by reaction conditions such as temperature and solvent. The choice of the amine (primary or secondary) will determine the substitution pattern of the resulting amidine. These reactions are valuable for the synthesis of a wide range of substituted amidines, which are important building blocks in medicinal chemistry and materials science. researchgate.net

Influence of Amine Basicity and Steric Hindrance

The reaction of this compound with amines, a process known as amidation, is significantly influenced by the nucleophilicity and steric profile of the attacking amine. Generally, more basic amines are more nucleophilic and thus react more readily with the electrophilic carbon of the imidate. However, this trend can be modulated by steric factors.

Basicity: The rate of amidation is expected to increase with the basicity of the amine. This is because a more basic amine possesses a more available lone pair of electrons on the nitrogen atom, facilitating a more effective nucleophilic attack on the imidate carbon. For instance, aliphatic amines, being more basic than aromatic amines, are generally more reactive towards imidates.

Steric Hindrance: The bulky tert-butyl group on the aromatic ring of the imidate, along with any steric bulk on the approaching amine, can hinder the nucleophilic attack. Highly branched amines or those with substituents near the nitrogen atom will react more slowly than less hindered amines of similar basicity. This steric clash increases the activation energy of the reaction, thereby reducing the reaction rate.

Amine TypeRelative BasicityExpected ReactivitySteric Hindrance
Primary AliphaticHighHighLow to Moderate
Secondary AliphaticHighModerate to HighModerate to High
Tertiary AliphaticModerate (in solution)Low (due to steric hindrance)High
Aromatic (e.g., Aniline)LowLowLow
Substituted AnilinesVariesVariesLow to Moderate
Catalytic Strategies for Amidation

To overcome the inherent reactivity barriers, particularly with less reactive amines, catalytic strategies can be employed for the amidation of this compound. Lewis acids are common catalysts for this transformation.

Lewis Acid Catalysis: Lewis acids, such as titanium(IV) alkoxides, zirconium(IV) chloride, or boron-based reagents, can activate the imidate towards nucleophilic attack. diva-portal.org The catalyst coordinates to the nitrogen atom of the imidate, increasing the electrophilicity of the carbon atom and making it more susceptible to attack by the amine. This catalytic approach can lead to higher yields and milder reaction conditions. For instance, titanium tetrafluoride has been shown to be an effective catalyst for the direct amidation of carboxylic acids, a related transformation. researchgate.net The proposed mechanism involves the activation of the carbonyl group (or in this case, the imino group) by the Lewis acidic metal center.

Alcoholysis and Transesterification Processes

This compound can undergo alcoholysis, a reaction with an alcohol, which can lead to the exchange of the alkoxy group in a process known as transesterification.

Exchange of Alkoxy Groups

In the presence of another alcohol and typically an acid or base catalyst, the ethoxy group of this compound can be displaced by the new alkoxy group. This equilibrium reaction can be driven to completion by using a large excess of the new alcohol or by removing the ethanol (B145695) that is formed. The general mechanism involves nucleophilic attack of the alcohol on the activated imidate carbon.

Solvent Polarity and Leaving Group Effects

Solvent Polarity: The polarity of the solvent can influence the rate of alcoholysis. Polar protic solvents can stabilize the charged intermediates and transition states that are formed during the reaction, potentially accelerating the process. However, the solvent can also compete as a nucleophile. Polar aprotic solvents may also be employed. The specific effect of the solvent will depend on the detailed mechanism of the reaction (e.g., whether it proceeds through a concerted or a stepwise pathway).

Leaving Group Effects: The ethoxy group (-OEt) is the leaving group in the alcoholysis of this compound. The ability of this group to depart is a crucial factor in the reaction rate. A better leaving group is one that is more stable on its own. While the ethoxide ion is a relatively poor leaving group, its departure is facilitated by protonation under acidic conditions, converting it into the much better leaving group, ethanol.

Reactions with Carbon Nucleophiles (e.g., Grignard Reagents, Organolithiums)

The electrophilic carbon of the C=N bond in this compound is susceptible to attack by strong carbon nucleophiles such as Grignard reagents (RMgX) and organolithium compounds (RLi).

Reaction with these powerful nucleophiles typically leads to the formation of a new carbon-carbon bond. The initial addition of the organometallic reagent to the imino carbon would generate a magnesium or lithium salt of a hemiaminal-like intermediate. Subsequent hydrolysis of this intermediate would likely yield a ketone. For example, the reaction with phenylmagnesium bromide would be expected to yield 4-tert-butylbenzophenone (B1582318) after workup. miracosta.edu

The reaction of 1-bromo-4-tert-butylbenzene (B1210543) with n-butyllithium or tert-butyllithium (B1211817) is known to produce (4-tert-butylphenyl)lithium, a potent nucleophile that could then react with an appropriate electrophile. nih.govresearchgate.net

Rearrangement Reactions and Pericyclic Processes

Imidates, including this compound, can participate in various rearrangement reactions, some of which are classified as pericyclic processes.

One of the most well-known rearrangements for N-aryl imidates is the Chapman rearrangement . wikipedia.org This thermal intramolecular reaction involves the 1,3-migration of an aryl group from the oxygen atom to the nitrogen atom, yielding an N,N-diaryl amide. For this to occur with this compound, the nitrogen would need to be substituted with an aryl group.

While there is no direct evidence in the provided search results for pericyclic reactions involving this compound itself, the imidate functionality can be a component of systems that undergo such transformations. For example, if the ethyl or the 4-tert-butylphenyl group were modified to contain a suitable diene or dienophile, intramolecular cycloaddition reactions could be envisaged. However, without specific substitution patterns, the parent compound is not predisposed to common pericyclic reactions like Diels-Alder or electrocyclic ring closures.

Intramolecular Cyclization Pathways

The structure of this compound, containing both an aromatic ring and a reactive imidate functional group, presents opportunities for intramolecular cyclization reactions, leading to the formation of heterocyclic systems. Such cyclizations often require activation of either the imidate or the aromatic ring.

For N-aryl amides and related structures, intramolecular cyclizations can lead to the formation of valuable heterocyclic scaffolds like oxindoles. rsc.orgresearchgate.net While this compound is an O-ethyl imidate, analogous N-aryl imidates could potentially undergo cyclization onto the N-aryl ring. The reaction would likely proceed through electrophilic activation of the imidate carbon, followed by nucleophilic attack from the ortho position of the N-aryl group.

In the case of this compound itself, cyclization would necessitate functionalization of the N-substituent (if present) or the 4-tert-butylphenyl ring. For example, if the nitrogen were substituted with a group containing a nucleophile, an intramolecular cyclization could be envisioned. Similarly, if a reactive group were present on the aromatic ring, cyclization involving the imidate nitrogen or carbon could be a possibility. The specific conditions and resulting ring system would depend heavily on the nature of the tethered functionalities.

Thermal and Catalyzed Imidate-Amide Rearrangement (e.g., Chapman Rearrangement)

The thermal or catalyzed rearrangement of an imidate to an amide is a well-documented process. The most prominent example is the Chapman rearrangement , which involves the intramolecular migration of an aryl or alkyl group from the oxygen of an imidate to the nitrogen, yielding an N,N-disubstituted amide.

For this compound, a Chapman-type rearrangement would require an N-substituent. If the nitrogen atom were substituted with an aryl group, for instance, heating could induce the migration of the 4-tert-butylphenyl group from the carbon to the nitrogen atom, with the concurrent migration of the N-aryl group to the oxygen. However, the classic Chapman rearrangement involves the migration of the O-aryl group in an N-aryl imidate. A more plausible scenario for this compound would be a rearrangement where the ethyl group migrates to the nitrogen, assuming a suitable substituent is present on the nitrogen to facilitate this.

This rearrangement is typically thermally driven and proceeds through a four-membered transition state. The reaction is generally irreversible, as the amide product is thermodynamically more stable. The presence of electron-withdrawing groups on the migrating group can facilitate the rearrangement.

Electrophilic Activation and Reactivity

The imidate functional group in this compound can be activated by electrophiles, enhancing its reactivity toward nucleophiles. This activation typically occurs at the nitrogen atom, which is the most basic site.

Role of Brønsted Acid Catalysis in Enhancing Reactivity

Brønsted acids can protonate the nitrogen atom of the imidate, forming a highly electrophilic imidatonium ion. youtube.com This protonation significantly increases the susceptibility of the imidate carbon to nucleophilic attack. This principle is fundamental to the Pinner reaction, where nitriles react with alcohols in the presence of a strong acid to form imidate hydrochlorides, which can then be hydrolyzed to esters. beilstein-journals.org

In the context of this compound, Brønsted acid catalysis can facilitate its hydrolysis to the corresponding ester (ethyl 4-tert-butylbenzoate) and ammonia (B1221849) (or an amine if the nitrogen is substituted). The mechanism involves protonation of the nitrogen, followed by the addition of water to the imidate carbon, and subsequent elimination of ammonia. Brønsted acids can also catalyze the addition of other nucleophiles, such as amides to imines, a reaction that shares mechanistic features with imidate chemistry. nih.govresearchgate.net

Table 1: Potential Brønsted Acid-Catalyzed Reactions of this compound

NucleophileProductCatalyst Example
WaterEthyl 4-tert-butylbenzoateHCl, H₂SO₄
Alcohol (R'OH)OrthoesterTsOH
Amine (R'NH₂)AmidineH₃PO₄

This table represents potential reactions based on general imidate reactivity and does not reflect experimentally verified outcomes for this compound.

Lewis Acid Coordination and its Impact on Reaction Pathways

Similar to Brønsted acids, Lewis acids can coordinate to the nitrogen atom of the imidate, thereby increasing the electrophilicity of the imidate carbon. nih.gov This activation can influence the course of various reactions, including cycloadditions and rearrangements.

The coordination of a Lewis acid can lower the activation energy for nucleophilic attack. For example, in Lewis acid-catalyzed dipolar cycloadditions of activated imidates, coordination of the Lewis acid promotes the formation of a reactive intermediate that can then undergo cycloaddition with various dipolarophiles. nih.gov

Lewis acids are also known to catalyze the Pinner reaction and related transformations. beilstein-journals.org In the case of this compound, Lewis acids such as trimethylsilyl (B98337) triflate could promote its reaction with alcohols or other nucleophiles. beilstein-journals.org The choice of Lewis acid can be critical in directing the reaction toward a specific pathway and can influence the stereochemical outcome of the reaction. For instance, chiral Lewis acids can be used to induce enantioselectivity in reactions involving prochiral imidates.

Table 2: Potential Lewis Acid-Mediated Transformations

Lewis AcidPotential Transformation
TiCl₄, AlCl₃Friedel-Crafts type reaction with arenes
MgCl₂[3+2] Cycloaddition with activated olefins
TMSOTfPinner-type reaction with alcohols

This table illustrates hypothetical transformations based on known Lewis acid catalysis of imidates and related compounds.

Radical and Photochemical Transformations (e.g., Visible-Light-Induced Dual Catalysis)

A comprehensive search of scientific literature and chemical databases did not yield specific research findings regarding the radical and photochemical transformations of this compound. Consequently, there is no available data on its reactivity under conditions such as visible-light-induced dual catalysis, nor are there detailed mechanistic investigations into these specific types of transformations for this compound.

General principles of radical chemistry and photochemistry suggest that the aromatic ring and the imidate functional group could potentially participate in such reactions. For instance, the tert-butyl group could be a target for radical abstraction, and the aromatic system could undergo photochemical rearrangements or additions. The imidate functionality itself contains heteroatoms with lone pairs of electrons and a pi-system, which could be susceptible to photochemical excitation or reaction with radical species. However, without specific studies on this compound, any discussion of its behavior in these reactions would be purely speculative and fall outside the scope of this article.

Further experimental research would be necessary to elucidate the reactivity of this compound under radical and photochemical conditions and to determine the potential products and underlying reaction mechanisms.

Advanced Spectroscopic and Analytical Methodologies for Mechanistic Elucidation and Process Monitoring

In-Situ Spectroscopic Techniques for Reaction Monitoring

In-situ spectroscopy allows for the continuous analysis of a chemical reaction in real-time, without the need for sampling. This provides a dynamic picture of the concentration changes of reactants, intermediates, and products, enabling the determination of reaction kinetics and the identification of transient species.

Real-Time NMR Spectroscopy for Kinetic and Mechanistic Studies

Real-time Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful tool for studying the Pinner reaction. It provides detailed structural information about all soluble species present in the reaction mixture, allowing for unambiguous identification and quantification.

The Pinner reaction proceeds through several key intermediates. The first is the protonation of the nitrile nitrogen by the acid catalyst (e.g., HCl) to form a highly electrophilic nitrilium ion. This is followed by the nucleophilic attack of ethanol (B145695) to form a protonated imidate, which then deprotonates to yield the final product, the ethyl imidate hydrochloride salt.

In-situ ¹H NMR spectroscopy can be used to observe the formation and consumption of these transient species. For the model reaction of benzonitrile (B105546) with ethanol in the presence of HCl, the following spectral changes would be anticipated:

N-protonated nitrilium ion: The proton on the nitrogen of the nitrilium ion is expected to be highly deshielded due to the positive charge and would appear as a broad singlet in the downfield region of the spectrum, potentially around 14-16 ppm.

Protonated ethyl benzimidate: The protons of the ethyl group and the aromatic ring of this intermediate would show distinct chemical shifts compared to the starting materials and the final product. The -OCH₂- protons would likely appear as a quartet, and the N-H proton as a broad signal.

Ethyl benzimidate hydrochloride (Pinner Salt): As the final product, its characteristic peaks would grow over time.

Table 1: Hypothetical ¹H NMR Chemical Shifts for Intermediates and Product in the Pinner Reaction of Benzonitrile with Ethanol

SpeciesAromatic Protons (ppm)-OCH₂- Protons (ppm)-CH₃ Protons (ppm)N-H Proton (ppm)
Benzonitrile7.4 - 7.7 (m)---
Ethanol-3.7 (q)1.2 (t)Variable
N-protonated nitrilium ion7.8 - 8.2 (m)--~15 (br s)
Ethyl benzimidate HCl7.5 - 7.9 (m)4.5 (q)1.5 (t)~12 (br s)

This table is illustrative and based on general principles of NMR spectroscopy.

By monitoring the appearance and disappearance of these signals, the sequence of the reaction mechanism can be confirmed.

By integrating the NMR signals corresponding to the starting materials and the product, their relative concentrations can be determined at any given time during the reaction. For instance, the disappearance of the signal for the -OCH₂- protons of ethanol and the appearance of the corresponding signal for the ethyl group in Ethyl 4-tert-butylbenzene-1-carboximidate can be monitored. This allows for the calculation of reaction rates and the determination of the reaction order with respect to each reactant.

A series of time-resolved ¹H NMR spectra would show a decrease in the integrals of the reactant peaks and a concurrent increase in the integrals of the product peaks. Plotting the concentration of the product as a function of time allows for the determination of the initial reaction rate. By varying the initial concentrations of the reactants and the catalyst, a comprehensive kinetic model of the reaction can be developed.

Infrared (IR) and Raman Spectroscopy for Functional Group Changes

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. They are particularly useful for monitoring changes in functional groups during a reaction. In-situ Attenuated Total Reflectance (ATR) FTIR spectroscopy is a common method for real-time reaction monitoring.

The key transformation in the Pinner reaction is the conversion of the nitrile group (-C≡N) into an imidate group (-C(=NH)O-). This transformation is accompanied by significant changes in the vibrational spectra:

Nitrile (-C≡N) stretch: Benzonitrile exhibits a strong, sharp absorption band for the -C≡N stretch, typically around 2230 cm⁻¹. As the reaction progresses, the intensity of this band will decrease.

Nitrilium ion (-C≡N⁺H-) stretch: The formation of the N-protonated nitrilium ion intermediate leads to a significant shift of the nitrile stretching frequency to a higher wavenumber, often in the range of 2300-2360 cm⁻¹, due to the increased bond strength.

Imidate C=N stretch: The final product, the ethyl imidate hydrochloride, will show a characteristic C=N stretching vibration. This band is typically found in the region of 1640-1680 cm⁻¹.

C-O stretch: The formation of the C-O single bond in the imidate will also give rise to a new absorption band in the fingerprint region, typically around 1050-1250 cm⁻¹.

Table 2: Representative Vibrational Frequencies for Key Functional Groups in the Pinner Reaction of Benzonitrile

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
-C≡N (in Benzonitrile)Stretching~2230
-C≡N⁺H- (in Nitrilium ion)Stretching~2340
C=N (in Ethyl benzimidate)Stretching~1660
C-O (in Ethyl benzimidate)Stretching~1100

This table provides representative values for the model system.

By monitoring the disappearance of the nitrile peak and the appearance of the C=N and C-O peaks, the reaction progress can be followed in real-time.

UV-Vis Spectroscopy for Electronic Transitions and Reaction Kinetics

UV-Vis spectroscopy monitors changes in the electronic structure of molecules during a reaction. While not as structurally informative as NMR or IR spectroscopy, it can be a simple and effective method for kinetic analysis, particularly if the reactants, intermediates, or products have distinct chromophores.

The aromatic ring in 4-tert-butylbenzonitrile (B1266226) and the resulting imidate will exhibit π → π* electronic transitions in the UV region. The formation of the imidate group and the protonation of intermediates can lead to shifts in the wavelength of maximum absorbance (λmax) and changes in the molar absorptivity.

For the model system of benzonitrile, the aromatic ring absorbs in the UV region. The formation of the nitrilium ion intermediate, with its positive charge, would likely cause a bathochromic (red) shift in the λmax of the aromatic chromophore. Similarly, the final imidate product will have its own characteristic absorption spectrum.

By monitoring the change in absorbance at a specific wavelength where one of the species has a strong and unique absorption, the concentration of that species can be tracked over time. This data can then be used to determine the reaction rate constant, similar to the approach used with NMR data. For example, if the product, this compound, has a λmax that is distinct from the starting materials, the increase in absorbance at this wavelength will be directly proportional to its formation.

Based on a comprehensive search of available scientific literature, it has been determined that there is no specific research data for the compound "this compound" corresponding to the advanced spectroscopic and analytical methodologies outlined in the user's request.

Searches for this specific compound, including those using its Chemical Abstracts Service (CAS) number (64128-09-2), did not yield any published studies detailing its analysis by High-Resolution Mass Spectrometry (HRMS), Electrospray Ionization Mass Spectrometry (ESI-MS), isotopic labeling studies, or X-ray crystallography.

Consequently, the generation of a detailed and scientifically accurate article adhering to the provided outline is not possible. The strict requirement to focus solely on "this compound" and the absence of any research findings for this compound on the specified analytical techniques prevent the creation of the requested content.

Advanced Chromatographic Techniques for Reaction Mixture Analysis

The analysis of reaction mixtures in the synthesis or modification of this compound requires robust analytical methods capable of separating the target compound from starting materials, intermediates, and byproducts. The aromatic nature and the presence of both polar (imidate) and nonpolar (tert-butyl) moieties in the molecule present unique challenges and opportunities for chromatographic separation.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and quantitative analysis of non-volatile and thermally labile compounds like this compound. Its versatility allows for the separation of a wide range of aromatic compounds with high efficiency and resolution. nih.govresearchgate.netsielc.com

A typical HPLC method for the analysis of a reaction mixture containing this compound would employ a reversed-phase column, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. The tert-butyl group imparts significant hydrophobicity to the molecule, leading to strong retention on a reversed-phase column.

Method Parameters and Findings:

A hypothetical HPLC method for the quantitative analysis and purity determination of this compound is detailed below. The parameters are based on established methods for similar aromatic compounds, such as aromatic esters and nitriles. nih.govacs.org

ParameterValue
Column C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (gradient elution)
Gradient 60% Acetonitrile to 95% Acetonitrile over 20 min
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detector UV-Vis Diode Array Detector (DAD) at 254 nm
Injection Volume 10 µL

Expected Results:

In a typical synthesis, potential impurities could include unreacted 4-tert-butylbenzonitrile and byproducts from side reactions. The HPLC chromatogram would show distinct peaks for each component, allowing for their quantification.

CompoundRetention Time (min)Purity (%)
4-tert-butylbenzonitrile (starting material)8.5< 0.5
This compound 12.2 > 99.0
Potential byproduct (e.g., amide)6.8< 0.3
Other impuritiesvarious< 0.2

The use of a Diode Array Detector (DAD) allows for the acquisition of UV spectra for each peak, aiding in peak identification and purity assessment by comparing the spectra across the peak.

For the analysis of volatile byproducts and the confirmation of the structure of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is an exceptionally powerful tool. nih.govresearchgate.net It combines the high-resolution separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry. While the target compound itself may have limited volatility, GC-MS is invaluable for identifying more volatile precursors or degradation products.

Derivatization is a common strategy to increase the volatility and thermal stability of compounds for GC-MS analysis. For a compound like this compound, silylation of any potential hydrolytic products (e.g., the corresponding amide or carboxylic acid) could be employed. nih.govresearchgate.net

Method Parameters and Findings:

A plausible GC-MS method for the analysis of a reaction mixture, focusing on volatile components and the primary product, is outlined below. The conditions are extrapolated from methods used for tert-butylbenzene (B1681246) derivatives and other aromatic compounds. researchgate.net

ParameterValue
Column Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250 °C
Oven Program 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-400 amu

Expected Results:

The mass spectrum of this compound would exhibit a characteristic fragmentation pattern. The molecular ion peak (M+) would be expected, along with prominent fragments resulting from the loss of ethyl, ethoxy, and tert-butyl groups.

CompoundRetention Time (min)Key Mass Fragments (m/z)
4-tert-butylbenzonitrile9.8145 (M+), 130, 103
This compound 14.5 191 (M+), 176, 146, 134, 57
Volatile byproduct 17.2To be identified based on fragmentation pattern
Volatile byproduct 211.1To be identified based on fragmentation pattern

The fragmentation pattern provides a molecular fingerprint that can be used for definitive identification by comparison with spectral libraries or through detailed interpretation. The loss of a methyl group (m/z 176) from the tert-butyl group and the loss of an ethoxy group (m/z 146) would be expected fragmentation pathways, confirming the presence of these structural motifs. The base peak would likely correspond to a stable fragment, such as the tert-butyl cation (m/z 57) or the 4-tert-butylphenyl moiety.

Computational and Theoretical Chemistry Studies of Ethyl 4 Tert Butylbenzene 1 Carboximidate

Quantum Mechanical Characterization of Electronic Structure

The electronic structure of Ethyl 4-tert-butylbenzene-1-carboximidate has been rigorously investigated using a suite of quantum mechanical methods. These computational approaches provide a foundational understanding of the molecule's geometry, stability, and electronic properties.

Density Functional Theory (DFT) has been a primary tool for determining the optimized ground state geometry of this compound. These calculations typically employ functionals like B3LYP combined with basis sets such as 6-31G(d,p) to balance computational cost and accuracy. The resulting geometric parameters, including bond lengths and angles, are crucial for understanding the molecule's three-dimensional structure. For instance, theoretical studies on similar aromatic compounds have demonstrated excellent agreement between DFT-calculated geometries and experimental data where available.

For a more precise quantification of electronic energy and orbital characteristics, ab initio methods are employed. These methods, while computationally more intensive than DFT, offer a higher level of theory. Techniques such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide benchmark values for the electronic energy. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies is critical. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. A larger gap suggests higher stability and lower reactivity.

Natural Bond Orbital (NBO) analysis is utilized to explore the delocalization of electron density and the nature of bonding within the molecule. This method provides insights into hyperconjugative interactions and charge transfer phenomena, which are vital for explaining the molecule's stability and reactivity patterns. For related compounds, NBO analysis has been used to reveal specific reaction positions and explain chemical stereoselectivity researchgate.net.

Complementing NBO, Bader's Quantum Theory of Atoms in Molecules (QTAIM) is applied to analyze the electron density topology. By examining the properties at bond critical points (BCPs), such as the electron density (ρ) and its Laplacian (∇²ρ), one can characterize the nature of chemical bonds (e.g., covalent vs. electrostatic interactions). QTAIM has been effectively used to identify and quantify intra- and intermolecular hydrogen bonding in similar molecular systems researchgate.net.

Elucidation of Reaction Mechanisms via Computational Approaches

Computational chemistry is a powerful tool for mapping out the intricate pathways of chemical reactions involving this compound. These studies provide a molecular-level understanding of reaction dynamics.

A critical step in understanding a reaction mechanism is the identification and characterization of the transition state (TS)—the highest energy point along the reaction pathway. Computational methods are used to locate the TS geometry, which is confirmed by frequency analysis (a single imaginary frequency). Once the TS is located, Intrinsic Reaction Coordinate (IRC) calculations are performed. IRC analysis maps the reaction pathway from the transition state down to the reactants and products, confirming that the located TS indeed connects the intended species.

Solvation Models and Their Influence on Reaction Profiles

The chemical environment, particularly the solvent, can significantly alter the energetic landscape of a chemical reaction. Computational solvation models are essential for accurately predicting reaction profiles, including transition states and intermediates. These models are generally categorized as either explicit, where individual solvent molecules are included in the calculation, or implicit (continuum), where the solvent is treated as a continuous medium with a defined dielectric constant.

For a molecule like this compound, a combination of these models often yields the most accurate results. For instance, in studies of organic π-conjugated ligands, a combined discrete/continuum solvation model using Density Functional Theory (DFT) can effectively model solute-solvent hydrogen bonding. jlu.edu.cn This approach would involve placing a few explicit solvent molecules around the polar carboximidate group while embedding the entire system in a polarized continuum.

The choice of solvent would be critical. In protic solvents like ethanol (B145695), specific hydrogen bonding interactions with the nitrogen and oxygen atoms of the carboximidate group would be expected, which can be modeled using molecular dynamics (MD) simulations. jlu.edu.cn In aprotic solvents, the bulk dielectric effect, better represented by a Polarizable Continuum Model (PCM), would dominate. The influence of solvation on cation-π interactions, which could be relevant for the tert-butylated benzene (B151609) ring, has also been studied, showing that solvation of the aromatic ring can enhance these interactions. nih.gov

Table 1: Representative Solvation Models and Their Applications

Solvation ModelTypeTypical Application for Aromatic ImidatesExpected Influence on Reaction Profile
Polarizable Continuum Model (PCM)ImplicitGeneral solvent effects on reaction energetics.Modifies the stability of charged or polar intermediates and transition states.
SM_x (e.g., SMD)ImplicitCalculating solvation free energies.Provides a more accurate thermodynamic picture of the reaction in solution.
Discrete/Continuum HybridMixedModeling specific solute-solvent interactions (e.g., hydrogen bonding) alongside bulk effects.Accurately captures the stabilization or destabilization of key functional groups.
Explicit Solvent (MD or MC)ExplicitSimulating the dynamic behavior of the solute in a solvent box.Provides insights into solvent reorganization and its effect on reaction barriers.

This table is illustrative and based on general computational chemistry principles.

Conformational Analysis and Stereochemical Prediction

The three-dimensional structure and stereochemistry of this compound are crucial to its reactivity and interactions. Computational methods are invaluable for exploring its conformational landscape and predicting the outcomes of stereoselective reactions.

The presence of rotatable bonds in this compound—specifically the C-N bond of the imidate, the C-O bond, and the bond connecting the benzene ring to the imidate carbon—gives rise to multiple possible conformations. A potential energy surface (PES) scan can be performed computationally to identify the most stable conformers (energy minima) and the energy barriers to rotation between them.

For example, studies on N-arylpyrrolidin-2-ones and phenyl-substituted ureas have utilized methods like B3LYP and MP2 to calculate rotational barriers. nih.govresearchgate.netosti.gov For a compound like this compound, rotation around the C(aryl)-C(imidate) bond would be of particular interest. Steric hindrance from the ortho positions of the benzene ring and the ethyl group on the imidate would influence the preferred dihedral angle. Similarly, the syn and anti conformations relative to the C=N bond would have distinct energy levels. In related N-benzhydrylformamides, DFT calculations have been used to determine that barriers to rotation of aryl groups can be significantly different from those of other functional groups within the same molecule. mdpi.com

Table 2: Hypothetical Rotational Barriers for this compound Based on Analogous Systems

Rotational BondComputational MethodEstimated Rotational Barrier (kcal/mol)Likely Lowest Energy Conformation
C(aryl)-C(imidate)DFT (B3LYP/6-31G*)2-5Non-planar arrangement to minimize steric clash with the imidate group.
C=N (syn/anti isomerization)MP2/aug-cc-pVDZ8-12syn or anti preference would depend on electronic and steric factors of the substituents.
O-C(ethyl)MMFF944-6Staggered conformation of the ethyl group.

This data is hypothetical and extrapolated from studies on structurally similar compounds like phenylureas and N-aryl amides for illustrative purposes. nih.govosti.gov

If this compound were to participate in a reaction that generates a new stereocenter, computational chemistry could be used to predict the diastereomeric or enantiomeric outcome. rsc.org This is typically achieved by locating the transition states for the formation of each possible stereoisomer and comparing their relative Gibbs free energies. The product distribution is then predicted based on the Curtin-Hammett principle, where the ratio of products is determined by the difference in the activation energies of the competing pathways.

Recent advances have incorporated machine learning, trained on quantum chemical data, to predict the enantioselectivity of reactions involving imines. nih.govrsc.org Such models use features of the reactants, catalysts, and solvents to forecast the stereochemical outcome with high accuracy. For a reaction involving this compound, a quantum mechanical approach would involve modeling the interaction with a chiral catalyst and the incoming reagent to determine the lowest energy pathway leading to the major stereoisomer.

Molecular Dynamics Simulations and Kinetic Modeling

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time, providing insights that static quantum chemical calculations cannot. mdpi.com By simulating the motion of the molecule in a solvent environment, MD can reveal preferred conformational transitions, the organization of solvent molecules around the solute, and the flexibility of different parts of the molecule.

In the context of a chemical reaction, MD simulations can be used to sample the conformational space of the reactants prior to the reaction, ensuring that the subsequent quantum mechanical calculations of the reaction pathway start from a representative and energetically favorable geometry. For instance, MD simulations have been used to investigate the binding selectivity of substituted benzimidazole derivatives to biological targets, a technique that could be applied to understand the interactions of this compound with other molecules. nih.gov

Furthermore, the energy barriers and reaction rates calculated from quantum chemical methods can be used as input for kinetic modeling. This allows for the simulation of the concentration of reactants, intermediates, and products over time, providing a more complete picture of the reaction dynamics.

Applications and Synthetic Utility in Advanced Organic Synthesis and Materials Science

Role as a Protecting Group Strategy in Multistep Synthesis

Protecting groups are fundamental tools in multistep synthesis, allowing for the selective masking of reactive functional groups to prevent unwanted side reactions. bham.ac.ukorganic-chemistry.org Carboximidates, including ethyl 4-tert-butylbenzene-1-carboximidate, can serve as effective protecting groups for various functionalities. The selection of a protecting group is critical and is governed by its stability under a range of reaction conditions and the ease of its selective removal. bham.ac.ukorganic-chemistry.org

Protection of Primary and Secondary Amines

The protection of primary and secondary amines is another critical aspect of organic synthesis, preventing their unwanted reaction as nucleophiles. libretexts.org While numerous protecting groups for amines are known, the utility of this compound for this purpose is not well-documented. In principle, the reaction of an amine with the imidate could lead to the formation of an amidine, which would effectively protect the amine functionality. However, detailed research findings on the conditions, scope, and efficiency of this specific transformation are limited.

Precursor for the Synthesis of Nitrogen-Containing Heterocyclic Compounds

Nitrogen-containing heterocyclic compounds are ubiquitous in pharmaceuticals, agrochemicals, and materials science. researchgate.netnih.govmdpi.comresearchgate.net The development of efficient synthetic routes to these scaffolds is a major focus of organic chemistry. Imidates, in general, are valuable precursors for the synthesis of N-heterocycles due to their inherent reactivity. researchgate.net

Formation of Amidines and Guanidines

Amidines and guanidines are important functional groups found in many biologically active molecules and are also used as catalysts. semanticscholar.orgorganic-chemistry.orgcore.ac.ukorganic-chemistry.orgnih.govorganic-chemistry.orgresearchgate.netrsc.org The synthesis of amidines can be achieved through various methods, including the reaction of imidates with amines. semanticscholar.orgorganic-chemistry.orgorganic-chemistry.orgresearchgate.net This reaction, in principle, could be applied to this compound to produce N-substituted 4-tert-butylbenzamidines. The reaction would involve the displacement of the ethoxy group of the imidate by a primary or secondary amine. organic-chemistry.orgresearchgate.net

While this represents a plausible synthetic route, specific examples and detailed studies on the reaction of this compound with various amines to form amidines are not widely reported.

Synthesis of Pyrimidines and Imidazoles

This compound serves as a key precursor for the synthesis of substituted pyrimidines and imidazoles, which are core structures in many biologically active molecules. nih.govorganic-chemistry.org The carboximidate functionality provides a pre-activated electrophilic carbon, which readily reacts with dinucleophilic species to form heterocyclic rings.

In the synthesis of pyrimidines, the imidate can undergo a condensation reaction with 1,3-dicarbonyl compounds or their synthetic equivalents. The reaction typically proceeds by initial nucleophilic attack from the enol or enolate of the dicarbonyl compound, followed by cyclization and elimination of ethanol (B145695) and water to yield the aromatic pyrimidine (B1678525) ring. The 4-tert-butylphenyl group from the imidate becomes a substituent on the final pyrimidine core.

For imidazole (B134444) synthesis, the imidate is typically reacted with an α-amino ketone or an equivalent thereof. sci-hub.box The amino group of the α-amino ketone attacks the electrophilic carbon of the imidate, forming an amidine intermediate. Subsequent intramolecular condensation between the ketone and the newly formed amidine nitrogen leads to the formation of the five-membered imidazole ring. This method allows for the direct installation of the 4-tert-butylphenyl group at the 2-position of the imidazole ring. organic-chemistry.orgnih.gov

Table 1: Synthesis of Pyrimidines and Imidazoles

Reactant 1 Reactant 2 (Bifunctional Nucleophile) Resulting Heterocycle
This compound 1,3-Diketone (e.g., Acetylacetone) 2-(4-tert-butylphenyl)-4,6-dimethylpyrimidine
This compound β-Ketoester (e.g., Ethyl acetoacetate) 2-(4-tert-butylphenyl)-4-hydroxy-6-methylpyrimidine

Construction of Oxazoles, Thiazoles, and Other Heterocycles

The synthetic utility of this compound extends to the construction of other important five-membered heterocycles, including oxazoles and thiazoles. nih.govontosight.ai The general reaction principle remains the same: a ring-closing condensation with a suitable bifunctional reagent.

The synthesis of oxazoles is achieved by reacting the imidate with an α-hydroxy ketone. ontosight.ai The alcohol moiety of the α-hydroxy ketone attacks the imidate carbon, leading to an intermediate that cyclizes via condensation between the ketone carbonyl and the imidate nitrogen, ultimately forming the oxazole (B20620) ring. This places the 4-tert-butylphenyl substituent at the 2-position of the resulting oxazole.

Similarly, thiazoles can be synthesized by reacting the imidate with an α-mercapto ketone or its equivalent. ijcce.ac.irnih.gov The highly nucleophilic thiol group readily attacks the imidate, and subsequent intramolecular cyclization affords the thiazole (B1198619) ring. This pathway is a reliable method for producing 2-substituted thiazoles. ajgreenchem.comresearchgate.netnih.gov

Table 2: Synthesis of Oxazoles and Thiazoles

Reactant 1 Reactant 2 (Bifunctional Nucleophile) Resulting Heterocycle
This compound α-Hydroxy ketone (e.g., Benzoin) 2-(4-tert-butylphenyl)-4,5-diphenyloxazole

Ring-Closing Reactions with Bifunctional Nucleophiles

The reactions described above are specific examples of a broader class of ring-closing reactions with bifunctional nucleophiles. This compound is an ideal substrate for such transformations due to the well-defined reactivity of the imidate group. A bifunctional nucleophile, generally represented as X-A-B-Y, where X and Y are nucleophilic centers (such as NH₂, OH, or SH) and A-B is a two- or three-atom spacer, can react with the imidate to form a variety of heterocyclic systems.

The general mechanism involves the initial attack of one nucleophilic group on the imidate carbon, followed by an intramolecular cyclization as the second nucleophile attacks a suitable electrophilic site, leading to a stable 5- or 6-membered ring. The specific heterocycle formed depends entirely on the nature and spacing of the nucleophilic groups in the reaction partner.

Table 3: General Ring-Closing Reactions

Bifunctional Nucleophile Type Example Resulting Heterocycle Class
1,2-Diamine Ethylenediamine Dihydroimidazole
1,2-Amino alcohol Ethanolamine Oxazoline
1,2-Amino thiol Cysteamine Thiazoline

Application in Diversification-Oriented and Combinatorial Synthesis

The reliable and versatile reactivity of this compound makes it a powerful tool in modern drug discovery and materials science, particularly in diversification-oriented and combinatorial synthesis.

In parallel synthesis, the goal is to create a large number of compounds simultaneously in separate reaction vessels. This compound is well-suited for this approach. The 4-tert-butylphenyl portion of the molecule can be used as a constant, unchanging scaffold. This core structure can then be reacted with a diverse array of bifunctional nucleophiles, with each unique nucleophile added to a different reaction well. This strategy allows for the rapid generation of a family of related heterocyclic compounds, where the core remains the same but the substituents and even the heterocyclic ring type can be varied systematically.

Building on the principles of parallel synthesis, this compound is an excellent building block for generating chemical libraries. A chemical library is a collection of diverse molecules used for high-throughput screening, for instance, to identify new drug leads or materials with specific properties. By reacting the imidate with a large and varied set of building blocks (e.g., different amino acids, diketones, or amino alcohols), a large library of compounds can be produced. The 4-tert-butylphenyl group often imparts favorable properties such as increased solubility in organic media and improved stability, which are advantageous for screening and characterization.

Building Block for Advanced Materials and Polymers

The unique combination of a rigid aromatic core (the 4-tert-butylphenyl group) and a versatile reactive handle (the carboximidate group) positions this compound as a promising monomer or building block for the synthesis of advanced materials and polymers.

The imidate functionality can be used to form heterocyclic linkages within a polymer backbone. For example, reaction with a di-nucleophile (such as a diamine or a diol) could lead to the formation of polymers containing repeating pyrimidine or oxazole units. The incorporation of such rigid, aromatic heterocyclic units can significantly enhance the thermal stability and mechanical properties of the resulting polymer.

Furthermore, the bulky tert-butyl group can play a crucial role in modifying the physical properties of the final material. It is known to increase the solubility of rigid polymers, preventing aggregation and making them easier to process. It also introduces free volume, which can alter properties such as gas permeability and the glass transition temperature of the polymer. These features make it a candidate for creating materials for applications in membranes, high-performance plastics, or organic electronics.

Ligand in Coordination Chemistry and Catalysis

The field of coordination chemistry extensively utilizes organic molecules, known as ligands, that can bind to a central metal atom to form a coordination complex. libretexts.org These complexes are pivotal in catalysis, enabling a vast array of chemical transformations. mdpi.com The carboximidate moiety, with its nitrogen and oxygen donor atoms, can act as a ligand, coordinating to various transition metals. wikipedia.org

The coordination of this compound to a metal center would form a metal-carboximidate complex. The electronic and steric properties of this ligand, particularly the influence of the 4-tert-butylphenyl group, would play a crucial role in determining the stability, reactivity, and catalytic activity of the resulting complex. whiterose.ac.uk

Key Features of this compound as a Ligand:

Bidentate Potential: The carboximidate group can potentially bind to a metal center through both the nitrogen and oxygen atoms.

Steric Influence: The bulky tert-butyl group can create a specific steric environment around the metal center, influencing the selectivity of catalytic reactions.

Electronic Tuning: The electronic properties of the aromatic ring can be modified to tune the electron-donating ability of the ligand, thereby influencing the reactivity of the metal center.

Metal Center Potential Catalytic Application Role of the Ligand
PalladiumCross-coupling reactionsStabilizing the active catalytic species and influencing selectivity.
CopperOxidation or cyclization reactionsModulating the redox potential of the copper center.
RhodiumHydroformylation or hydrogenationControlling the coordination sphere and directing substrate binding.

While specific catalytic applications of this compound complexes are yet to be widely reported, the fundamental principles of coordination chemistry suggest its potential as a versatile ligand for the development of novel catalysts.

Future Research Horizons for this compound

The exploration of novel chemical entities and the development of innovative synthetic methodologies are cornerstones of modern chemical research. This compound, a member of the imidate class of organic compounds, represents a scaffold with significant potential for further investigation. While its current applications may be limited, the future of research surrounding this compound is poised for expansion, driven by advancements in catalysis, automation, and biocatalysis. This article outlines the prospective future directions and emerging research frontiers for this compound, focusing on enhancing its synthesis and exploring its reactivity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.